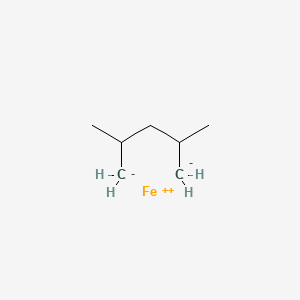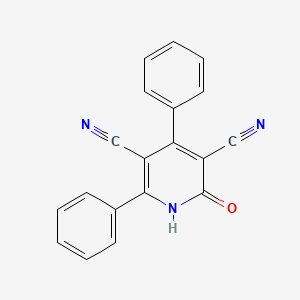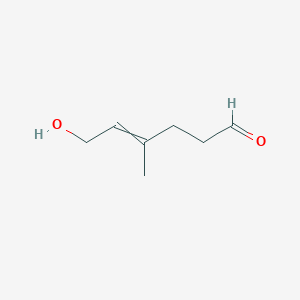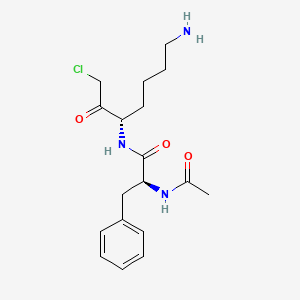
7-Benzothiazolesulfonic acid, 2,2'-(azodi-4,1-phenylene)bis[6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzothiazolesulfonic acid, 2,2’-(azodi-4,1-phenylene)bis[6-methyl- is a complex organic compound with a unique structure that includes multiple aromatic rings, sulfonic acid groups, and an azo linkage. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzothiazolesulfonic acid, 2,2’-(azodi-4,1-phenylene)bis[6-methyl- typically involves the reaction of benzothiazole derivatives with sulfonating agents under controlled conditions. The process may include steps such as nitration, reduction, and diazotization, followed by coupling reactions to form the final azo compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7-Benzothiazolesulfonic acid, 2,2’-(azodi-4,1-phenylene)bis[6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction pathway.
Aplicaciones Científicas De Investigación
7-Benzothiazolesulfonic acid, 2,2’-(azodi-4,1-phenylene)bis[6-methyl- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Benzothiazolesulfonic acid, 2,2’-(azodi-4,1-phenylene)bis[6-methyl- involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups and azo linkage play a crucial role in its reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 2,2’-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate]
- Benzothiazole derivatives with different substituents
Uniqueness
7-Benzothiazolesulfonic acid, 2,2’-(azodi-4,1-phenylene)bis[6-methyl- stands out due to its specific combination of functional groups and structural features. The presence of multiple aromatic rings, sulfonic acid groups, and an azo linkage provides unique reactivity and versatility in various applications.
Propiedades
Número CAS |
75722-30-4 |
|---|---|
Fórmula molecular |
C28H20N4O6S4 |
Peso molecular |
636.8 g/mol |
Nombre IUPAC |
6-methyl-2-[4-[[4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonic acid |
InChI |
InChI=1S/C28H20N4O6S4/c1-15-3-13-21-23(25(15)41(33,34)35)39-27(29-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)40-28)42(36,37)38/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38) |
Clave InChI |
PYBFBYFQKQKBCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


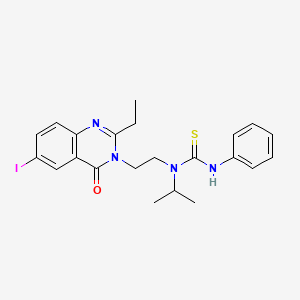
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
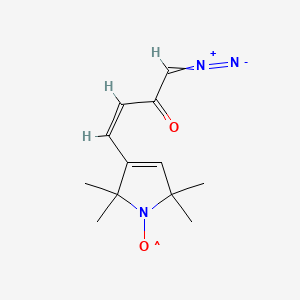
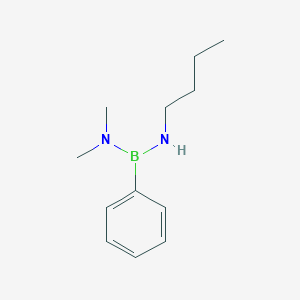
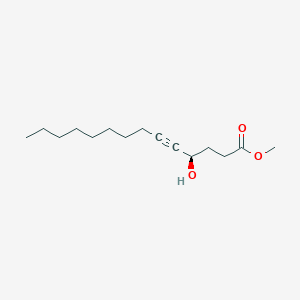
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14440478.png)

